molecular formula C9H2F10S B14062401 1,3-Bis(trifluoromethyl)-5-fluoro-2-(trifluoromethylthio)benzene

1,3-Bis(trifluoromethyl)-5-fluoro-2-(trifluoromethylthio)benzene

Cat. No.: B14062401
M. Wt: 332.16 g/mol
InChI Key: GBLNCXWFSAIHTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(trifluoromethyl)-5-fluoro-2-(trifluoromethylthio)benzene is a fluorinated aromatic compound with the molecular formula C9H3F7S. This compound is characterized by the presence of multiple trifluoromethyl groups and a fluorine atom attached to a benzene ring, making it highly fluorinated and chemically unique. The presence of these functional groups imparts distinct physical and chemical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(trifluoromethyl)-5-fluoro-2-(trifluoromethylthio)benzene typically involves the introduction of trifluoromethyl and fluorine groups onto a benzene ring. One common method is the fluorination of a precursor compound, such as 1,3-bis(trifluoromethyl)benzene, using a fluorinating agent like elemental fluorine or a fluorinating reagent such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure regioselectivity and high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process may include steps such as purification and isolation of the final product to achieve the desired purity and quality for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(trifluoromethyl)-5-fluoro-2-(trifluoromethylthio)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the trifluoromethyl groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although the presence of multiple fluorine atoms may influence the reactivity.

    Metalation: The compound can undergo metalation reactions, where a metal atom is introduced into the molecule, often facilitated by reagents like organolithium or Grignard reag

Properties

Molecular Formula

C9H2F10S

Molecular Weight

332.16 g/mol

IUPAC Name

5-fluoro-1,3-bis(trifluoromethyl)-2-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C9H2F10S/c10-3-1-4(7(11,12)13)6(20-9(17,18)19)5(2-3)8(14,15)16/h1-2H

InChI Key

GBLNCXWFSAIHTQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)SC(F)(F)F)C(F)(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.